molecular formula C8H11Cl2NO2S B13503692 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride

Katalognummer: B13503692
Molekulargewicht: 256.15 g/mol
InChI-Schlüssel: HBFQQYWHRZEGCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a butanoic acid moiety, and a chlorinated thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorothiophene and butanoic acid derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and amination.

    Final Product Formation: The intermediate is then subjected to further reactions, such as acid-base reactions, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.

    Purification Techniques: Employing methods such as crystallization, filtration, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated thiophene ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate biological responses.

    Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
  • 4-(Methylamino)butanoic acid hydrochloride

Uniqueness

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is unique due to its specific structural features, such as the combination of an amino group, a butanoic acid moiety, and a chlorinated thiophene ring

Eigenschaften

Molekularformel

C8H11Cl2NO2S

Molekulargewicht

256.15 g/mol

IUPAC-Name

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C8H10ClNO2S.ClH/c9-8-5(1-2-13-8)3-6(10)4-7(11)12;/h1-2,6H,3-4,10H2,(H,11,12);1H

InChI-Schlüssel

HBFQQYWHRZEGCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1CC(CC(=O)O)N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.